molecular formula C18H24N4O2 B6437938 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2549064-57-3

4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B6437938
CAS No.: 2549064-57-3
M. Wt: 328.4 g/mol
InChI Key: PTZZLQMSGISTDS-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the piperidine and morpholine groups: These groups are introduced via nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation reactions, often under controlled conditions to ensure the correct substitution pattern.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar compounds to 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile include other pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:

    This compound: Unique due to its specific substitution pattern, which may confer distinct biological activity.

    Other pyridine derivatives: Variations in the substituents can lead to differences in solubility, reactivity, and biological effects.

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound for specific applications.

Properties

IUPAC Name

4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-14(2)20-17(15(13)11-19)22-8-9-24-16(12-22)18(23)21-6-4-3-5-7-21/h10,16H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZZLQMSGISTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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